

An In-depth Technical Guide to 3-Aminopentane: Molecular Properties and Characterization Protocols

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Compound of Interest

Compound Name: 3-Aminopentane

Cat. No.: B048096

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular properties of **3-Aminopentane**, a primary aliphatic amine. It includes key quantitative data, detailed experimental protocols for its characterization, and a logical workflow for its identification. **3-Aminopentane**, also known as pentan-3-amine, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.^[1] Its utility stems from its properties as a primary amine, which allows it to participate in a wide range of chemical reactions.

Core Molecular and Physical Properties

The fundamental molecular and physical properties of **3-Aminopentane** are summarized in the table below. These data are essential for its application in chemical synthesis and for its characterization.

Property	Value
Molecular Formula	C5H13N[2][3][4][5][6]
Molecular Weight	87.16 g/mol [2][3][6][7]
Appearance	Colorless to faintly yellow liquid[2][3]
Boiling Point	89-91 °C[2]
Density	0.748 g/mL at 25 °C
CAS Number	616-24-0[4]

Experimental Protocols for Characterization

Accurate characterization of **3-Aminopentane** is crucial for its use in research and development. The following are detailed methodologies for key analytical techniques used to identify and verify this compound.

Infrared (IR) Spectroscopy

Objective: To identify the primary amine functional group and other structural features of **3-Aminopentane**.

Methodology:

- Sample Preparation: A thin film of neat liquid **3-Aminopentane** is prepared between two salt plates (e.g., NaCl or KBr).
- Instrument Setup:
 - An FTIR spectrometer is used.
 - The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
 - A background spectrum of the clean salt plates is collected.

- **Data Acquisition:** The IR spectrum of the sample is recorded over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Data Interpretation:** The resulting spectrum is analyzed for characteristic absorption bands of a primary amine.
 - **N-H Stretch:** Two distinct bands are expected in the region of 3400-3250 cm^{-1} , corresponding to the asymmetric and symmetric stretching vibrations of the $-\text{NH}_2$ group.
 - **N-H Bend (Scissoring):** A band should be observed in the 1650-1580 cm^{-1} region.
 - **C-N Stretch:** A medium to weak band is expected in the 1250-1020 cm^{-1} range for an aliphatic amine.
 - **N-H Wag:** A broad, strong band may be present in the 910-665 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **3-Aminopentane** and confirm the position of the amino group.

Methodology:

- **Sample Preparation:**
 - Approximately 5-10 mg of **3-Aminopentane** is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrument Setup:**
 - A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
 - The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed for homogeneity.
- **Data Acquisition:**

- ^1H NMR: A standard proton NMR spectrum is acquired. The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals are recorded. The N-H protons often appear as a broad signal that can be exchanged with D_2O .
- ^{13}C NMR: A proton-decoupled carbon NMR spectrum is acquired to determine the number of unique carbon environments.
- Data Interpretation: The spectra are analyzed to confirm the structure of **3-Aminopentane**. The symmetry of the molecule should be reflected in the number of distinct signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a **3-Aminopentane** sample and to confirm its molecular weight and fragmentation pattern.

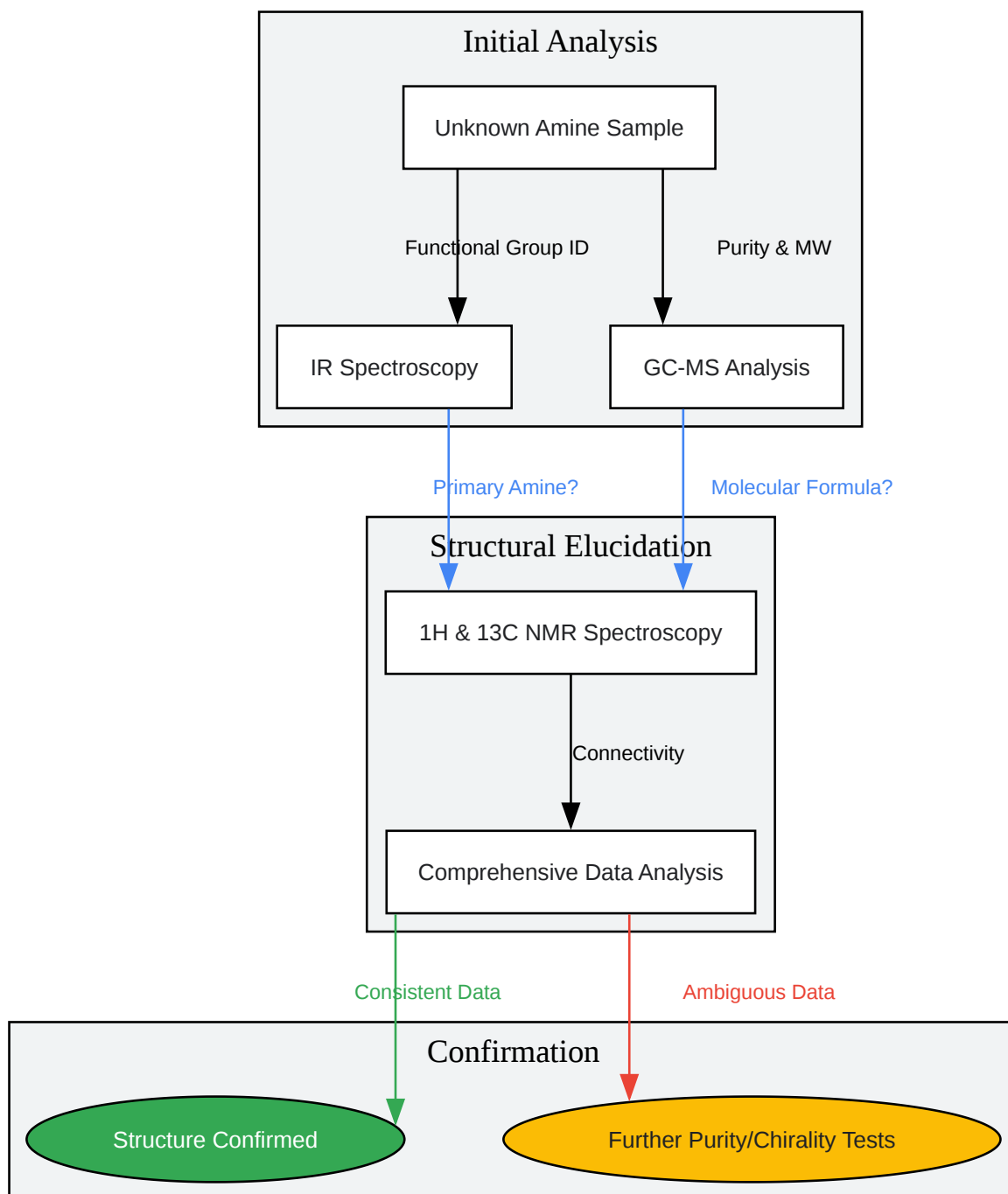
Methodology:

- Sample Preparation: A dilute solution of **3-Aminopentane** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrument Setup:
 - Gas Chromatograph (GC):
 - A capillary column suitable for the analysis of amines (e.g., a CP-Sil 13 CB column) is installed.
 - The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation.
 - Helium is typically used as the carrier gas.
 - Mass Spectrometer (MS):
 - The MS is operated in electron ionization (EI) mode, typically at 70 eV.
 - The mass analyzer is set to scan a relevant mass range (e.g., m/z 30-200).

- **Data Acquisition:** The prepared sample is injected into the GC. As the components of the sample elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is recorded.
- **Data Interpretation:**
 - The gas chromatogram is analyzed to determine the retention time of the main peak, which indicates the purity of the sample.
 - The mass spectrum of the peak corresponding to **3-Aminopentane** is analyzed. The molecular ion peak (M^+) should be observed at an m/z corresponding to the molecular weight of the compound. The "Nitrogen Rule" states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[8] The fragmentation pattern, including characteristic α -cleavage of the C-C bond adjacent to the nitrogen, is also used for structural confirmation.

Workflow for Amine Characterization

The following diagram illustrates a logical workflow for the identification and characterization of an unknown primary amine sample, such as **3-Aminopentane**.



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References

- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 3-Aminopentane | Building Block | MedChemExpress [medchemexpress.eu]
- 6. 3-Aminopentane synthesis - chemicalbook [chemicalbook.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
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Phone: (601) 213-4426

Email: info@benchchem.com